molecular formula C12H15ClFN B2914348 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride CAS No. 2044713-13-3

1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B2914348
CAS No.: 2044713-13-3
M. Wt: 227.71
InChI Key: BQKFTVZZXNLMQD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride is a chemical compound known for its unique spirocyclic structure. The spiro[3.3]heptane core is a non-collinear bioisostere of benzene, making it a valuable scaffold in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride typically involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, followed by hydrolysis . This method is advantageous due to its modular approach, allowing for the efficient production of spiro[3.3]heptane derivatives. Industrial production methods may involve similar synthetic routes, optimized for large-scale manufacturing.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

These reactions can yield a variety of products, depending on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites that are typically occupied by benzene derivatives, potentially modulating the activity of enzymes or receptors . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride can be compared to other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct physicochemical properties and biological activities.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, reactivity, and mechanism of action make it a valuable tool in research and industry, highlighting the importance of spirocyclic compounds in modern chemistry.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN.ClH/c13-10-4-2-9(3-5-10)11-12(8-14-11)6-1-7-12;/h2-5,11,14H,1,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKFTVZZXNLMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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